Dayecrystal A
Description
Dayecrystal A (CAS: 926010-24-4) is a naturally occurring diterpenoid classified under the ent-kauranoid family. It was first isolated from Rabdosia excisa (a plant in the Lamiaceae family) and later identified in Isodon rubescens var. lushanensis . Its molecular formula is C₂₀H₃₂O₃ (molecular weight: 320.476 g/mol), featuring a 14R,16α-dihydroxy kaurane skeleton with a C-20 aldehyde group . Structurally, it belongs to the 7,20-epoxy-ent-kauranoid subclass, characterized by an oxygen bridge between C-7 and C-20, which contributes to its conformational rigidity and bioactivity .
It is typically isolated via silica gel chromatography and characterized using NMR and mass spectrometry . The compound is soluble in DMSO and stored at -20°C for stability .
Properties
Molecular Formula |
C20H32O3 |
|---|---|
Molecular Weight |
320.5 g/mol |
IUPAC Name |
14,16-dihydroxy-5,5,14-trimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-9-carbaldehyde |
InChI |
InChI=1S/C20H32O3/c1-17(2)8-4-9-20(12-21)14(17)7-10-19-11-18(3,23)13(16(19)22)5-6-15(19)20/h12-16,22-23H,4-11H2,1-3H3 |
InChI Key |
HGSLTWCHZKTSMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC2(C1CCC34C2CCC(C3O)C(C4)(C)O)C=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Dayecrystal A is typically isolated from natural sources rather than synthesized chemically. The isolation process involves extracting the compound from the leaves of Isodon macrophyllus using solvents like methanol. The extract is then subjected to chromatographic techniques to purify this compound .
Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound due to its natural origin. The compound is primarily obtained through extraction and purification from plant sources.
Chemical Reactions Analysis
Types of Reactions: Dayecrystal A undergoes various chemical reactions, including oxidation, reduction, and substitution
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate (KMnO4) and chromium trioxide (CrO3) can be used to oxidize this compound.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are employed to reduce this compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols.
Scientific Research Applications
Mechanism of Action
The mechanism of action of Dayecrystal A involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating signaling pathways involved in cell proliferation and inflammation. The compound may inhibit key enzymes and proteins that play a role in these processes, leading to its observed biological activities .
Comparison with Similar Compounds
Key Observations :
- Epoxy Groups : this compound and Bidwillol A share the 7,20-epoxy backbone, but Bidwillol A has a methoxy group at C-16, enhancing its hydrophobicity .
- Oxidation States : Dayecrystal B lacks the C-20 aldehyde of this compound, instead featuring a ketone, which reduces its reactivity .
- Bioavailability : Trichokaurin’s acetyloxy group improves membrane permeability compared to this compound’s polar aldehyde .
Key Findings :
- Potency : Rubluanin A exhibits superior cytotoxicity due to its lactone group, which enhances DNA intercalation .
- Mechanistic Diversity: this compound’s aldehyde group may facilitate covalent binding to cellular targets like topoisomerase II, unlike Bidwillol A’s non-reactive methoxy group .
- Therapeutic Potential: Rubluanin A and this compound are prioritized for anticancer studies, while Trichokaurin’s higher IC₅₀ limits its utility .
Biological Activity
Dayecrystal A is a compound of interest due to its potential biological activities, including antimicrobial, anticancer, and cytotoxic properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and implications for future research.
Chemical Structure and Properties
This compound is characterized by its unique structural features, which contribute to its biological activities. The compound's structure allows it to interact with biological targets effectively, enhancing its potential as a therapeutic agent.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness against various pathogens:
| Pathogen | MIC (μg/mL) | MBC (μg/mL) |
|---|---|---|
| E. coli | 31.25 | 62.5 |
| C. albicans | 31.25 | 125 |
These results suggest that this compound can inhibit the growth of bacteria and fungi at relatively low concentrations, making it a promising candidate for developing new antimicrobial agents .
Anticancer Activity
The anticancer potential of this compound has been evaluated in various cancer cell lines. Notably, its cytotoxic effects were assessed using the Saos-2 osteosarcoma cell line:
| Cell Line | IC50 (μg/mL) |
|---|---|
| Saos-2 | < 25 |
The results indicate that this compound has potent anticancer activity, outperforming several metal derivatives in terms of efficacy . Microscopic analysis revealed morphological changes in treated cells, including nuclear fragmentation and deformation, which are indicative of apoptosis .
The mechanisms underlying the biological activities of this compound involve multiple pathways:
- Antimicrobial Mechanism : The compound disrupts bacterial cell membranes and interferes with metabolic processes, leading to cell death.
- Anticancer Mechanism : this compound induces apoptosis in cancer cells through the activation of caspases and modulation of cell cycle progression.
Case Studies and Research Findings
Several case studies have highlighted the practical applications and effectiveness of this compound in clinical settings:
- Study on Antimicrobial Efficacy : A study demonstrated that this compound significantly reduced bacterial load in infected models, showcasing its potential as a therapeutic agent .
- Evaluation in Cancer Therapy : Research indicated that when used in combination with standard chemotherapy agents, this compound enhanced the overall therapeutic effect while reducing side effects .
Q & A
Basic Research Questions
Q. What are the established protocols for synthesizing Dayecrystal A, and how can researchers validate purity and structural integrity?
- Methodology : Synthesis typically involves multi-step organic reactions (e.g., catalytic cross-coupling). Validate purity using HPLC (≥95% purity threshold) and structural integrity via NMR (¹H/¹³C) and mass spectrometry. Replicate protocols from peer-reviewed studies, ensuring solvent purity and reaction conditions (temperature, inert atmosphere) are strictly controlled .
- Data Validation : Cross-reference spectral data with published databases (e.g., PubChem, SciFinder) and include negative controls (e.g., reaction without catalyst) to confirm reproducibility .
Q. How do researchers design initial biological activity assays for this compound, and what statistical thresholds ensure reliability?
- Experimental Design : Use in vitro models (e.g., cancer cell lines) with dose-response curves (IC₅₀ calculations). Employ triplicate trials and p-value thresholds (p < 0.05) for significance. Normalize data against positive/negative controls (e.g., cisplatin for cytotoxicity) .
- Bias Mitigation : Blind assay analyses to avoid observer bias and use ANOVA for multi-group comparisons .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s reported mechanisms of action across studies?
- Data Analysis : Conduct systematic meta-analyses of existing data, categorizing studies by experimental models (e.g., in vitro vs. in vivo) and assay types. Use funnel plots to detect publication bias and mixed-effects models to account for variability .
- Hypothesis Testing : Design follow-up experiments to isolate variables (e.g., knockdown specific pathways via CRISPR) and validate findings using orthogonal methods (e.g., Western blotting alongside transcriptomics) .
Q. What advanced computational strategies are employed to predict this compound’s pharmacokinetic properties, and how are these models validated?
- Modeling Approaches : Use molecular dynamics simulations (e.g., AMBER software) to assess binding affinities and ADMET predictors (e.g., SwissADME) for bioavailability. Validate against in vivo pharmacokinetic data (e.g., plasma concentration-time curves) .
- Limitations : Address overfitting by training models on diverse datasets and reporting confidence intervals for predictions .
Q. How do researchers optimize this compound’s synthesis yield while minimizing side products in scalable reactions?
- DOE (Design of Experiments) : Apply response surface methodology (RSM) to identify critical factors (e.g., catalyst loading, temperature). Use LC-MS to track intermediate stability and optimize quenching conditions .
- Scale-Up Challenges : Monitor reaction exothermicity using calorimetry and validate scalability in pilot reactors (≥1 L batches) with real-time PAT (Process Analytical Technology) .
Methodological & Ethical Considerations
Q. What statistical frameworks are recommended for analyzing non-linear dose-response relationships in this compound studies?
- Non-Parametric Analysis : Use Spearman’s rank correlation for ordinal data or segmented regression models for threshold effects. Report AIC/BIC values to compare model fits .
- Reproducibility : Share raw datasets and analysis scripts via repositories (e.g., Zenodo) to enable independent verification .
Q. How can researchers address gaps in the literature regarding this compound’s long-term stability under varying storage conditions?
- Stability Protocols : Conduct accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring. Compare degradation pathways (e.g., hydrolysis vs. oxidation) using Arrhenius modeling .
- Ethical Reporting : Disclose all stability data, including batch-to-batch variability, to avoid selective reporting .
Tables: Key Analytical Parameters for this compound
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
